molecular formula C24H23N3O6S B2788088 2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide CAS No. 1089643-44-6

2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B2788088
CAS No.: 1089643-44-6
M. Wt: 481.52
InChI Key: LMTFLXPCQVFNRR-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-containing acetamide derivative characterized by:

  • A 2-methyl-5-nitrophenyl group linked to the acetamide nitrogen.
  • A 2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino moiety attached to the acetamide carbonyl. Structural analogs suggest applications in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals, though its exact use remains under investigation .

Properties

IUPAC Name

2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S/c1-18-12-13-20(27(29)30)16-21(18)25-24(28)17-26(22-10-6-7-11-23(22)33-2)34(31,32)15-14-19-8-4-3-5-9-19/h3-16H,17H2,1-2H3,(H,25,28)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTFLXPCQVFNRR-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide , identified by its CAS number 1030746-14-5 , is a synthetic organic molecule that has garnered attention for its potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is C23H20F2N2O4SC_{23}H_{20}F_{2}N_{2}O_{4}S with a molecular weight of 458.5 g/mol . Its structure includes a sulfonamide group, which is often associated with various biological activities, including antibacterial and anticancer properties.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the methoxy and nitro groups in the structure suggests potential for modulation of biological pathways, possibly through mechanisms such as enzyme inhibition or receptor antagonism.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study by Wen et al. (2006) highlighted the efficacy of sulfonamide compounds in targeting cancer cells through specific signaling pathways.

CompoundActivityReference
Sulfonamide Derivative 1Anticancer (breast cancer cell lines)Wen et al. (2006)
Sulfonamide Derivative 2Inhibition of tumor growthZhang et al. (2006)

Antimicrobial Activity

Compounds containing sulfonamide groups have also demonstrated antimicrobial properties. The mechanism often involves competitive inhibition of bacterial enzymes essential for folate synthesis, which is crucial for DNA synthesis. Siddiqui et al. (2007) reported that certain sulfonamides exhibit broad-spectrum antimicrobial activity.

MicroorganismActivityReference
E. coliInhibitionSiddiqui et al. (2007)
S. aureusInhibitionSiddiqui et al. (2007)

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the compound's effects on human breast cancer cell lines, showing a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to five classes of acetamide derivatives (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Primary Application/Study Evidence ID
2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide Methoxy, sulfonylanilino, ethenyl, nitro ~483.5* Structural/biological studies [3, 5]
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro, nitro, methylsulfonyl 292.73 Heterocyclic synthesis intermediate [5]
2-(4-{(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide Benzothiophene, cyano, methoxy, nitro ~535.6* Electronic/biological studies [3]
N-(2-Methoxy-4-nitrophenyl)acetamide Methoxy, nitro (lacks sulfonyl/ethenyl) 210.19 Organic synthesis [7]
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloro, diethylphenyl, methoxymethyl 269.77 Herbicide [4]

*Calculated based on molecular formula.

Key Observations

Functional Group Influence :

  • The sulfonyl group in the target compound and N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide enhances hydrogen-bonding capacity, critical for protein binding or crystal packing .
  • Nitro groups (common in all except alachlor) confer electron-withdrawing effects, stabilizing aromatic rings and influencing reactivity .

Structural Complexity vs. Bioactivity: Pharmacopeial compounds (e.g., ’s 2-(2,6-dimethylphenoxy) derivatives) exhibit complex branched structures, likely optimizing pharmacokinetic profiles . The target compound’s linear structure may favor synthetic accessibility but reduce bioavailability.

Agrochemical vs. Pharmaceutical Potential: Chloroacetamides (e.g., alachlor) prioritize lipophilic substituents (chloro, methoxymethyl) for herbicide activity . The target compound’s polar sulfonyl and nitro groups suggest pharmaceutical relevance .

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